Differential Crystal Packing and Band Structure: θ-Type Arrangement vs. β-Type BEDT-TTF
In radical cation salts with anions X = AuI₂⁻, AuBr₂⁻, and AsF₆⁻, BMDT-TTF adopts a θ-type molecular arrangement that is virtually identical to that of the organic superconductor θ-(BEDT-TTF)₂I₃. Despite this structural mimicry, the electronic properties diverge: the θ-(BMDT-TTF)-X salts exhibit semiconducting or metallic behavior at room temperature but undergo metal-insulator transitions at lower temperatures, unlike the superconducting ground state observed in θ-(BEDT-TTF)₂I₃ [1]. This is attributed to the smaller substituent size of BMDT-TTF, which alters intermolecular transfer integrals and the degree of charge separation [2]. The charge separation effect, arising from nonequivalent site potentials in the BMDT-TTF crystal lattice, leads to a tendency toward Wigner lattice formation in (BMDT-TTF)₃ClO₄(DCE), a behavior not observed in the corresponding BEDT-TTF salts [3].
| Evidence Dimension | Crystal packing motif and resulting electronic ground state |
|---|---|
| Target Compound Data | θ-type packing; (BMDT-TTF)AsF₆, (BMDT-TTF)AuI₂: Semiconducting or metallic with low-temperature metal-insulator transition; (BMDT-TTF)₃ClO₄(DCE): Wigner lattice formation due to charge separation |
| Comparator Or Baseline | BEDT-TTF: θ-type packing in θ-(BEDT-TTF)₂I₃ leads to superconductivity (Tc ~3.6 K); β- or κ-type packing more common for BEDT-TTF salts |
| Quantified Difference | Identical θ-type packing motif yields divergent electronic properties: BMDT-TTF salts do not exhibit superconductivity under comparable conditions; BMDT-TTF exhibits pronounced charge separation and Wigner lattice tendency. |
| Conditions | Single-crystal X-ray diffraction; electrical resistivity measurements (four-probe); band structure calculations |
Why This Matters
Selecting BMDT-TTF over BEDT-TTF is essential for researchers targeting θ-type packing motifs without the superconductivity that complicates studies of pure Mott physics or charge-ordering phenomena.
- [1] Kato, R.; Kobayashi, H.; Kobayashi, A. The θ-Type Cation Radical Salts of BMDT-TTF, Bis(methylenedithio)tetrathiafulvalene. Chemistry Letters 1987, 16 (4), 567–570. View Source
- [2] Kobayashi, A.; Sasaki, Y.; Mori, T.; Kato, R.; Kobayashi, H. Electronic Structure of the Organic Conductors Based on BMDT-TTF (Bis(methylenedithio)tetrathiafulvalene). View Source
- [3] Mori, T. Organic Conductors Based on Multi-Sulfur π-Donor And/Or π-Acceptor Molecules-Bedt-Ttf, Bmdt-Ttf, Bpdt-Ttf, And m(dmit)2-. Molecular Crystals and Liquid Crystals 1985, 120 (1–4), 199–202. View Source
